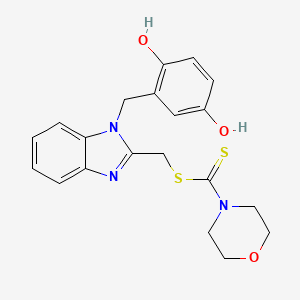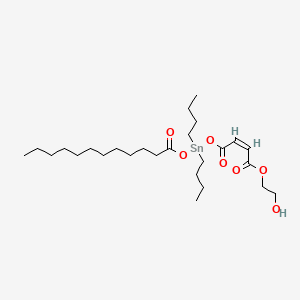
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by the presence of a tin atom bonded to organic groups, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate typically involves the reaction of dibutyltin oxide with 1-oxododecyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds with different functional groups.
Applications De Recherche Scientifique
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate involves its interaction with biological molecules and cellular structures. The tin atom can form coordination complexes with various biomolecules, affecting their function. The compound may also disrupt cellular membranes and enzyme activity, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production and has similar chemical properties.
Triphenyltin hydroxide: Known for its use as a fungicide and has comparable reactivity.
Uniqueness
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hydroxyethyl and oxododecyl groups with the tin atom provides a versatile platform for various applications, distinguishing it from other organotin compounds.
Propriétés
Numéro CAS |
85702-56-3 |
|---|---|
Formule moléculaire |
C26H48O7Sn |
Poids moléculaire |
591.4 g/mol |
Nom IUPAC |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
Clé InChI |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
SMILES isomérique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


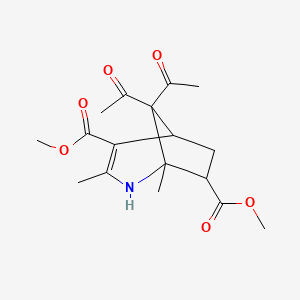



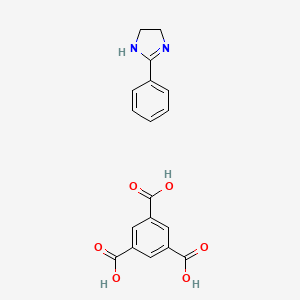
![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

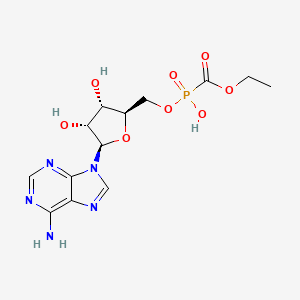
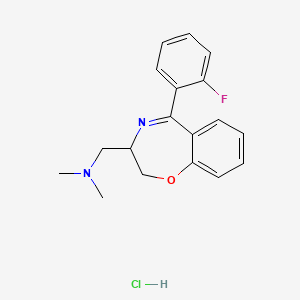
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
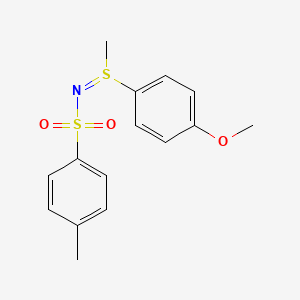

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
